molecular formula C18H14BrFN2O2S B284579 2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B284579
M. Wt: 421.3 g/mol
InChI Key: SFNOHVDCWDPRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that it inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. The antimicrobial activity of this compound may be attributed to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess analgesic activity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its broad range of biological activities, which make it a potential candidate for drug development. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations include its poor solubility in water, which may affect its bioavailability. Furthermore, the lack of in vivo studies limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, the development of novel analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, further studies are needed to evaluate its safety and toxicity in animal models.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-bromo-4-methylphenol with 4-fluorophenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-acetyl glycine to obtain the final product. The synthesis of this compound has been reported in various research articles and can be performed using different methods with slight modifications.

Properties

Molecular Formula

C18H14BrFN2O2S

Molecular Weight

421.3 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H14BrFN2O2S/c1-11-2-7-16(14(19)8-11)24-9-17(23)22-18-21-15(10-25-18)12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3,(H,21,22,23)

InChI Key

SFNOHVDCWDPRGP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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